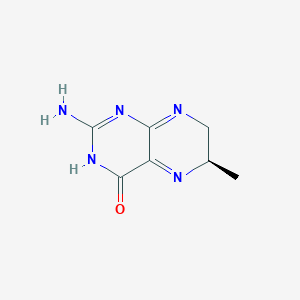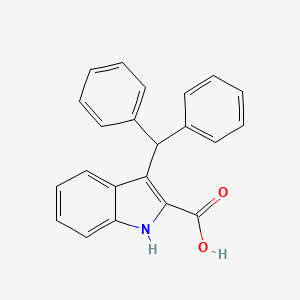![molecular formula C25H15ClN6Na2O7S2 B13803326 Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate CAS No. 85650-44-8](/img/structure/B13803326.png)
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a naphthalene ring, which is a fused pair of benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate typically involves multiple steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Triazine Ring Formation: Cyanuric chloride is reacted with aniline to form the triazine ring.
Final Coupling: The triazine derivative is then coupled with the azo compound to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring where chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions under certain conditions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the azo and triazine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols can be used under mild conditions.
Reduction: Reducing agents such as sodium dithionite are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products
Substitution: Substituted triazine derivatives.
Reduction: Corresponding amines.
Oxidation: Oxidized azo compounds.
Hydrolysis: Breakdown products of the azo and triazine rings.
Applications De Recherche Scientifique
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group can participate in electron transfer reactions, while the triazine ring can form stable complexes with nucleophiles. These interactions can affect the molecular pathways and targets involved, leading to the compound’s diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-hydroxy-2,7-naphthalenedisulfonate
- Disodium 4-hydroxy-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-(phenylazo)naphthalene-2,7-disulfonate
Uniqueness
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both the azo and triazine groups allows for versatile reactivity and a wide range of applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
85650-44-8 |
|---|---|
Formule moléculaire |
C25H15ClN6Na2O7S2 |
Poids moléculaire |
657.0 g/mol |
Nom IUPAC |
disodium;5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H17ClN6O7S2.2Na/c26-24-28-23(14-7-3-1-4-8-14)29-25(30-24)27-18-13-17(40(34,35)36)11-15-12-19(41(37,38)39)21(22(33)20(15)18)32-31-16-9-5-2-6-10-16;;/h1-13,33H,(H,34,35,36)(H,37,38,39)(H,27,28,29,30);;/q;2*+1/p-2 |
Clé InChI |
DULVJPMYVDGDJD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)





![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)





